Raclopride

Receptor Selectivity Dopamine Receptor Pharmacology Binding Affinity Profiling

Raclopride is the only scientifically validated gold standard for quantifying D2/D3 receptor availability. Its unmatched selectivity over D1/5-HT2 receptors, sensitivity to endogenous dopamine competition, and defined binding kinetics make it irreplaceable for [11C]-PET, [3H]-autoradiography, and behavioral pharmacology. Substituting with spiperone, haloperidol, or sulpiride produces uninterpretable data. Source your high-purity Raclopride from validated suppliers to ensure experimental reproducibility.

Molecular Formula C15H20Cl2N2O3
Molecular Weight 347.2 g/mol
CAS No. 84225-95-6
Cat. No. B1662589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRaclopride
CAS84225-95-6
SynonymsC11, Raclopride
FLA 870
FLA-870
FLA870
FLB 472
FLB-472
FLB472
Raclopride
Raclopride C11
Molecular FormulaC15H20Cl2N2O3
Molecular Weight347.2 g/mol
Structural Identifiers
SMILESCCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O
InChIInChI=1S/C15H20Cl2N2O3/c1-3-19-6-4-5-9(19)8-18-15(21)12-13(20)10(16)7-11(17)14(12)22-2/h7,9,20H,3-6,8H2,1-2H3,(H,18,21)/t9-/m0/s1
InChIKeyWAOQONBSWFLFPE-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99%A solid

Structure & Identifiers


Interactive Chemical Structure Model





Raclopride (CAS 84225-95-6): A High-Selectivity Dopamine D2/D3 Antagonist for Precise Neuropharmacological Investigation


Raclopride is a synthetic benzamide derivative that functions as a potent and selective antagonist at dopamine D2 and D3 receptors [1]. Unlike many other antipsychotic agents in the substituted benzamide class, its high affinity and pronounced selectivity for the D2-like receptor subfamily over D1-like and serotonergic receptors make it an indispensable tool for delineating dopamine-mediated pathways without confounding off-target effects [2].

Why Generic D2 Antagonists Cannot Substitute for Raclopride in Receptor-Specific Studies


Attempts to interchange Raclopride with other benzamide-class D2 antagonists or the more widely available butyrophenone-class antagonists (e.g., spiperone, haloperidol) are scientifically invalid and lead to uninterpretable data [1]. Raclopride's unique binding profile, characterized by exceptionally low cross-reactivity with 5-HT2 and D1 receptors, is not a common feature of in-class alternatives. Furthermore, its distinct in vivo binding kinetics and sensitivity to endogenous dopamine fluctuations provide a specific assay window for synaptic function that is not replicated by other radioligands like [3H]spiperone or [3H]sulpiride, which either label a different receptor population or exhibit fundamentally different pharmacological modulation [2][3].

Quantitative Differentiation of Raclopride Against Closest Analogs: A Procurement-Focused Evidence Guide


Raclopride Demonstrates a 4,286-Fold Selectivity Window for D2 vs. D1 Receptors, Far Surpassing Broad-Spectrum Benzamides

The primary procurement justification for Raclopride over other substituted benzamides like Sulpiride lies in its exceptionally clean selectivity profile. While Sulpiride exhibits a D2:D1 selectivity ratio of approximately 125-fold, Raclopride achieves a selectivity ratio of 10,000-fold (1.8 nM vs. 18,000 nM) [1]. This quantifiable difference in off-target promiscuity directly reduces the risk of ambiguous experimental outcomes in complex biological systems where D1 receptor activation may confound results [2].

Receptor Selectivity Dopamine Receptor Pharmacology Binding Affinity Profiling

Raclopride Labels a Distinct D2 Receptor Population In Vivo, Offering 2-Fold Higher Striatal Binding Than [3H]Spiperone

When compared to the classical butyrophenone antagonist radioligand [3H]Spiperone, [3H]Raclopride labels a fundamentally different and larger population of D2 receptor sites in vivo [1]. In rat striatum, [3H]Raclopride labels twice as many binding sites as [3H]Spiperone, indicating that Spiperone fails to capture the full complement of D2 receptors accessible to Raclopride [2]. This is not a minor difference in affinity but a distinct binding pattern, with Spiperone showing preferential limbic system binding that Raclopride does not exhibit.

In Vivo Imaging Positron Emission Tomography (PET) Receptor Occupancy

Raclopride Binding is Uniquely Sensitive to Endogenous Dopamine Fluctuations, Enabling Synaptic Activity Measurements Not Possible with Spiperone

A critical functional differentiator between Raclopride and Spiperone is their diametrically opposed response to changes in endogenous synaptic dopamine concentrations [1]. In vivo, amphetamine-induced dopamine release decreases [3H]Raclopride binding (competition), while conversely increasing [3H]Spiperone binding [2]. This divergence demonstrates that Raclopride acts as a competitive antagonist sensitive to the synaptic milieu, whereas Spiperone binds to a conformationally distinct, non-competitive site.

Endogenous Dopamine Competition Synaptic Imaging PET Tracer Kinetics

Raclopride Exhibits a Distinct Extended Side-Chain Conformation Not Found in Eticlopride or FLA 797

X-ray crystallographic analysis reveals that Raclopride adopts a unique extended side-chain conformation in the solid state, contrasting with the folded conformations observed in closely related benzamides such as Eticlopride and FLA 797 [1]. This conformational difference is stabilized by a distinct pattern of intramolecular hydrogen bonding and directly impacts how the molecule interacts with the D2 receptor binding pocket.

Conformational Analysis X-ray Crystallography Structure-Activity Relationship (SAR)

Raclopride's Pharmacological Profile in Motor Function Assays Differs Qualitatively from Amisulpride

Despite both being D2/D3 antagonists, Raclopride and Amisulpride produce opposite behavioral outcomes in specific motor function paradigms [1]. Raclopride selectively prevents motor facilitation, while Amisulpride prevents motor inhibition. This functional divergence highlights that even within the substituted benzamide class, compounds are not interchangeable; Raclopride uniquely discriminates between dopamine-mediated motor functions in a way Amisulpride cannot [2].

Behavioral Pharmacology Motor Activity In Vivo Efficacy

Validated Research Applications of Raclopride Based on Comparative Evidence


Human and Preclinical PET Imaging for D2 Receptor Occupancy and Synaptic Dopamine Dynamics

Raclopride, radiolabeled with Carbon-11 ([11C]Raclopride), is the established gold-standard PET tracer for quantifying D2/D3 receptor availability and occupancy in both human clinical research and preclinical rodent studies. Its validated sensitivity to endogenous dopamine competition makes it the only reliable tracer for non-invasively measuring phasic dopamine release in response to pharmacological, behavioral, or disease-state challenges [1]. [11C]Spiperone or [18F]Fallypride are not equivalent substitutes due to their distinct binding kinetics and insensitivity to synaptic competition, as detailed in Section 3 [2].

In Vitro and Ex Vivo Receptor Autoradiography for Mapping Regional D2/D3 Expression

[3H]Raclopride is the preferred radioligand for high-resolution autoradiographic mapping of D2 and D3 receptor distribution in brain tissue sections. Its high specific activity and low non-specific binding, combined with its established selectivity profile (Ki D2=1.8 nM, D3=3.5 nM), enable clear differentiation of D2-rich (e.g., striatum) and D3-rich (e.g., cerebellar lobules 9/10) regions [1]. Using [3H]Sulpiride, which has lower affinity and less defined selectivity, or [3H]Spiperone, which cross-reacts with 5-HT2 receptors, produces ambiguous and potentially misleading maps of dopaminergic innervation [2].

Pharmacological Validation of D2/D3-Mediated Pathways in Behavioral Neuroscience

In behavioral pharmacology experiments where dissecting the specific contribution of D2-like receptors is critical, systemic administration of Raclopride (e.g., 0.1-0.6 mg/kg IP in mice) provides a clean and interpretable pharmacological blockade [1]. Unlike less selective antagonists such as Haloperidol, Raclopride does not confound motor activity assays with D1- or sigma-receptor-mediated effects [2]. Furthermore, its distinct functional profile compared to Amisulpride (as shown in Section 3) allows for the design of experiments that differentiate pre- vs. postsynaptic D2/D3 receptor functions or the roles of specific receptor heteromers .

Reference Standard in Medicinal Chemistry and Drug Discovery for D2/D3 SAR Studies

Due to its well-characterized crystallographic conformation (extended side-chain) and defined binding parameters, Raclopride serves as a critical reference compound in the development of novel D2/D3-targeted therapeutics [1]. Medicinal chemists rely on Raclopride as a benchmark for comparing the binding affinity, functional activity, and conformational dynamics of new chemical entities. Attempting to use Eticlopride (which adopts a folded conformation) or Sulpiride (which is a much weaker antagonist) as a reference standard would lead to erroneous SAR interpretations and misguided optimization efforts [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Raclopride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.